2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Overview
Description
2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with additional functional groups that contribute to its chemical reactivity and potential applications. The presence of the carboxylic acid group at the 7-position and the keto group at the 3-position are particularly noteworthy, as they play significant roles in the compound’s chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves multi-step organic reactions
Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminophenol and acetone under acidic conditions to form the oxazine ring.
Introduction of Functional Groups: The methyl groups can be introduced via alkylation reactions, while the carboxylic acid group can be added through carboxylation reactions using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonic acid
- 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-phosphonic acid
Uniqueness
Compared to similar compounds, 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dimethyl-3-oxo-1,4-benzoxazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-10(13)12(2)8-4-3-7(11(14)15)5-9(8)16-6/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUSLSYXSROXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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